molecular formula C19H23NO B11572171 6-tert-butyl-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine

6-tert-butyl-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11572171
M. Wt: 281.4 g/mol
InChI Key: XXDITWGCSJYAIP-UHFFFAOYSA-N
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Description

6-tert-butyl-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine is an organic compound belonging to the benzoxazine family Benzoxazines are known for their unique properties, including thermal stability, mechanical strength, and resistance to chemical degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 3-methylphenol with tert-butylamine and formaldehyde under acidic conditions. The reaction proceeds through a Mannich-type mechanism, forming the benzoxazine ring. The reaction conditions often include:

  • Temperature: 60-80°C
  • Solvent: Methanol or ethanol
  • Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for maximum efficiency, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the benzoxazine ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in ethanol at room temperature.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated benzoxazine derivatives.

    Substitution: Formation of halogenated benzoxazine derivatives.

Scientific Research Applications

6-tert-butyl-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of advanced materials with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-tert-butyl-3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine shares similarities with other benzoxazine derivatives such as:
    • 6-tert-butyl-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine
    • 6-tert-butyl-3-(2-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine

Uniqueness

  • The unique structural features of this compound, such as the tert-butyl and methylphenyl groups, contribute to its distinct chemical and physical properties. These features enhance its stability, reactivity, and potential applications compared to other benzoxazine derivatives.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

6-tert-butyl-3-(3-methylphenyl)-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C19H23NO/c1-14-6-5-7-17(10-14)20-12-15-11-16(19(2,3)4)8-9-18(15)21-13-20/h5-11H,12-13H2,1-4H3

InChI Key

XXDITWGCSJYAIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC3=C(C=CC(=C3)C(C)(C)C)OC2

Origin of Product

United States

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